molecular formula C16H19BO3 B6329412 2-(4-Methoxynaphthalen-1-YL)-5,5-dimethyl-1,3,2-dioxaborinane CAS No. 719316-18-4

2-(4-Methoxynaphthalen-1-YL)-5,5-dimethyl-1,3,2-dioxaborinane

Cat. No.: B6329412
CAS No.: 719316-18-4
M. Wt: 270.1 g/mol
InChI Key: BPNLFESQUXVSJC-UHFFFAOYSA-N
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Description

2-(4-Methoxynaphthalen-1-YL)-5,5-dimethyl-1,3,2-dioxaborinane is an organic compound that features a naphthalene ring substituted with a methoxy group and a boron-containing dioxaborinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxynaphthalen-1-YL)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the reaction of 4-methoxynaphthalene with boronic acid derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 4-methoxynaphthalene is reacted with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methoxynaphthalen-1-YL)-5,5-dimethyl-1,3,2-dioxaborinane can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The naphthalene ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are commonly employed.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a naphthaldehyde derivative, while reduction of the naphthalene ring can produce a dihydronaphthalene compound.

Scientific Research Applications

2-(4-Methoxynaphthalen-1-YL)-5,5-dimethyl-1,3,2-dioxaborinane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The compound can be used in the study of biological processes involving boron-containing molecules.

    Industry: The compound can be used in the production of materials with specific properties, such as polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-(4-Methoxynaphthalen-1-YL)-5,5-dimethyl-1,3,2-dioxaborinane involves its interaction with molecular targets through its boron-containing dioxaborinane ring. This ring can form reversible covalent bonds with nucleophiles, making it useful in various chemical and biological applications. The naphthalene ring provides additional stability and electronic properties that enhance its reactivity.

Comparison with Similar Compounds

    4-Methoxynaphthalene: A simpler compound with a methoxy group on the naphthalene ring.

    5,5-Dimethyl-1,3,2-dioxaborinane: A boron-containing compound without the naphthalene ring.

Comparison: 2-(4-Methoxynaphthalen-1-YL)-5,5-dimethyl-1,3,2-dioxaborinane is unique due to the combination of the naphthalene ring and the boron-containing dioxaborinane ring. This combination provides distinct chemical properties, such as enhanced stability and reactivity, making it more versatile in various applications compared to its simpler counterparts.

Properties

IUPAC Name

2-(4-methoxynaphthalen-1-yl)-5,5-dimethyl-1,3,2-dioxaborinane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BO3/c1-16(2)10-19-17(20-11-16)14-8-9-15(18-3)13-7-5-4-6-12(13)14/h4-9H,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPNLFESQUXVSJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC=C(C3=CC=CC=C23)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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